N-methyl-3,3-diphenylcyclobutan-1-amine
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Overview
Description
N-methyl-3,3-diphenylcyclobutan-1-amine is a compound that belongs to the class of amines It is characterized by a cyclobutane ring substituted with two phenyl groups and a methylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of diphenylketene with diazomethane to form 3,3-diphenylcyclobutanone, which is then converted to the desired amine through reductive amination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts and reaction conditions to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3,3-diphenylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-methyl-3,3-diphenylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Investigated for its potential as a psychostimulant and antidepressant.
Mechanism of Action
The mechanism of action of N-methyl-3,3-diphenylcyclobutan-1-amine involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can enhance mood and cognitive function . The compound may also induce the release of these neurotransmitters, further contributing to its psychostimulant effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenylcyclobutanamine: A structurally similar compound with similar biological activity.
N,N-Dimethyl-3,3-diphenylcyclobutan-1-amine: A more potent analogue with enhanced psychostimulant effects.
Uniqueness
N-methyl-3,3-diphenylcyclobutan-1-amine is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. Its ability to inhibit the reuptake of multiple neurotransmitters makes it a compound of interest for further research in the field of psychopharmacology.
Properties
Molecular Formula |
C17H19N |
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Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-methyl-3,3-diphenylcyclobutan-1-amine |
InChI |
InChI=1S/C17H19N/c1-18-16-12-17(13-16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3 |
InChI Key |
KWUNKNJXJFKGEX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC(C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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